molecular formula C28H28N4O3 B11299855 N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide

Cat. No.: B11299855
M. Wt: 468.5 g/mol
InChI Key: DNTDSUOWGWJIMP-UHFFFAOYSA-N
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Description

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C28H28N4O3/c1-18-13-19(2)15-23(14-18)29-26(34)17-32-25-12-8-7-11-24(25)30-27(28(32)35)31(21(4)33)16-22-10-6-5-9-20(22)3/h5-15H,16-17H2,1-4H3,(H,29,34)

InChI Key

DNTDSUOWGWJIMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC(=C4)C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the 3,5-dimethylphenylamino group and the 2-methylbenzyl group. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)acetamide
  • N-(3,4-dimethoxyphenyl)ethylacetamide
  • 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide

Uniqueness

N-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is unique due to its specific structure, which combines a quinoxaline core with a 3,5-dimethylphenylamino group and a 2-methylbenzyl group

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